molecular formula C19H24N2O5 B12619503 2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-

2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-

Cat. No.: B12619503
M. Wt: 360.4 g/mol
InChI Key: RQVCVDKUQLKQMR-LJQANCHMSA-N
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Description

2,5-Diazaspiro[34]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- is a complex organic compound with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- typically involves multiple steps. One common method includes the protection of amino groups followed by cyclization reactions to form the spirocyclic core. The final steps often involve esterification and purification processes .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- has several applications in scientific research:

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Diazaspiro[3.4]octane-2-carboxylic acid, 1,1-dimethylethyl ester
  • 7-Amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylic acid 1,1-dimethylethyl ester

Uniqueness

What sets 2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- apart is its specific spirocyclic structure and the presence of both ester and amide functional groups.

Biological Activity

2,5-Diazaspiro[3.4]octane derivatives, particularly the compound 2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)- (CAS No. 914389-51-8), have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The molecular formula of the compound is C19H24N2O4C_{19}H_{24}N_2O_4 with a molecular weight of 344.41 g/mol. The structure features a spirocyclic framework that contributes to its biological activity.

PropertyValue
Molecular FormulaC19H24N2O4C_{19}H_{24}N_2O_4
Molecular Weight344.41 g/mol
CAS Number914389-51-8
IUPAC Name(4R)-1-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylic acid O2-tert-butyl ester O5-(phenylmethyl) ester

The biological activity of 2,5-Diazaspiro[3.4]octane derivatives is attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : These compounds have been identified as potential inhibitors of key enzymes involved in metabolic pathways, including ketohexokinase (KHK), which is relevant for diabetes and obesity treatment .
  • Antimicrobial Activity : Certain derivatives have shown significant inhibitory effects against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL . This suggests potent antitubercular properties.
  • Cancer Therapeutics : The compound has been explored for its role in inhibiting the menin-MLL1 interaction, which is crucial for certain types of cancer therapies .

Case Studies

  • Antitubercular Activity : A study synthesized several derivatives based on the diazaspiro framework and evaluated their activity against M. tuberculosis. Compound variants demonstrated varying degrees of effectiveness, with one compound achieving an MIC of 0.016 μg/mL .
  • Diabetes Treatment : Research indicates that derivatives of this compound can act as KHK inhibitors, providing a pathway for developing treatments targeting carbohydrate metabolism in diabetic patients .
  • Cancer Inhibition : The exploration of these compounds in cancer therapy has revealed their potential as inhibitors in critical signaling pathways associated with tumor growth and metastasis .

In Vitro Studies

In vitro studies have demonstrated that modifications to the diazaspiro structure can significantly enhance biological activity. For instance:

  • Diverse Substituents : The introduction of various substituents on the spirocyclic core has been shown to modulate activity against specific targets, indicating a structure-activity relationship that warrants further investigation.

Comparative Analysis

A comparative analysis of related compounds highlights the unique efficacy of the diazaspiro framework:

Compound TypeActivity TypeMIC (μg/mL)
2,6-Diazaspiro DerivativesAntitubercular0.016
Other Spirocyclic CompoundsVarious Enzyme InhibitorsVaries

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

5-O-benzyl 2-O-tert-butyl (4R)-3-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate

InChI

InChI=1S/C19H24N2O5/c1-18(2,3)26-16(23)20-13-19(15(20)22)10-7-11-21(19)17(24)25-12-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3/t19-/m1/s1

InChI Key

RQVCVDKUQLKQMR-LJQANCHMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@]2(C1=O)CCCN2C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1=O)CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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